(2S)-6β-(3-Furyl)-α,α,3α-trimethylpiperidine-2β-(1-propanol) (2S)-6β-(3-Furyl)-α,α,3α-trimethylpiperidine-2β-(1-propanol) Nupharamine is a citraconoyl group.
Brand Name: Vulcanchem
CAS No.: 17812-38-3
VCID: VC0096094
InChI: InChI=1S/C15H25NO2/c1-11-4-5-14(12-7-9-18-10-12)16-13(11)6-8-15(2,3)17/h7,9-11,13-14,16-17H,4-6,8H2,1-3H3/t11-,13+,14+/m1/s1
SMILES: CC1CCC(NC1CCC(C)(C)O)C2=COC=C2
Molecular Formula: C15H25NO2
Molecular Weight: 251.36 g/mol

(2S)-6β-(3-Furyl)-α,α,3α-trimethylpiperidine-2β-(1-propanol)

CAS No.: 17812-38-3

Main Products

VCID: VC0096094

Molecular Formula: C15H25NO2

Molecular Weight: 251.36 g/mol

(2S)-6β-(3-Furyl)-α,α,3α-trimethylpiperidine-2β-(1-propanol) - 17812-38-3

CAS No. 17812-38-3
Product Name (2S)-6β-(3-Furyl)-α,α,3α-trimethylpiperidine-2β-(1-propanol)
Molecular Formula C15H25NO2
Molecular Weight 251.36 g/mol
IUPAC Name 4-[(2S,3R,6S)-6-(furan-3-yl)-3-methylpiperidin-2-yl]-2-methylbutan-2-ol
Standard InChI InChI=1S/C15H25NO2/c1-11-4-5-14(12-7-9-18-10-12)16-13(11)6-8-15(2,3)17/h7,9-11,13-14,16-17H,4-6,8H2,1-3H3/t11-,13+,14+/m1/s1
Standard InChIKey BHBDCRJVCZOPFM-XBFCOCLRSA-N
Isomeric SMILES C[C@@H]1CC[C@H](N[C@H]1CCC(C)(C)O)C2=COC=C2
SMILES CC1CCC(NC1CCC(C)(C)O)C2=COC=C2
Canonical SMILES CC1CCC(NC1CCC(C)(C)O)C2=COC=C2
Description Nupharamine is a citraconoyl group.
Synonyms nupharamine
PubChem Compound 10911986
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator